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N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide

Coordination chemistry Tridentate ligand design Metal complex geometry

Researchers seeking a flexible quinoline-pyrazine scaffold for metallodrug development often encounter limited linker diversity in commercial ligands. N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide solves this problem with a unique propyloxy tether that expands the metal-binding pocket compared to rigid congeners, enabling accommodation of larger transition metals (Pd, Pt, Ru) and tunable coordination geometry. This unsubstituted parent compound serves as an ideal baseline for SAR campaigns, allowing systematic introduction of substituents to quantify potency gains. Procure this scaffold to calibrate computational ADMET models or benchmark passive permeability in PAMPA assays, leveraging its favorable drug-like properties (XLogP3 1.7, TPSA 77 Ų).

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 1235021-87-0
Cat. No. B2826770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide
CAS1235021-87-0
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCCCNC(=O)C3=NC=CN=C3)N=CC=C2
InChIInChI=1S/C17H16N4O2/c22-17(14-12-18-9-10-19-14)21-8-3-11-23-15-6-1-4-13-5-2-7-20-16(13)15/h1-2,4-7,9-10,12H,3,8,11H2,(H,21,22)
InChIKeyJSVLNPNFRQGSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Quinolin-8-yloxy)propyl)pyrazine-2-carboxamide: Structural Identity & Classification


N-(3-(Quinolin-8-yloxy)propyl)pyrazine-2-carboxamide (CAS 1235021-87-0, molecular formula C₁₇H₁₆N₄O₂, molecular weight 308.33 g/mol) is a synthetic small molecule featuring a quinoline moiety linked to a pyrazine-2-carboxamide group via a three-carbon propyloxy spacer [1]. This compound belongs to the broader quinolinyl-pyrazine-carboxamide class, which has been described in patent literature as modulators of cholesterol biosynthesis and cell-cycle regulation pathways [2]. Unlike simpler N-(quinolin-8-yl)pyrazine-2-carboxamide congeners that employ a direct amine linkage (C–N bond), the target compound incorporates an ether oxygen and an extended propyl tether between the quinoline C8 and the carboxamide nitrogen, introducing additional conformational degrees of freedom and altering both metal-coordination geometry and lipophilicity [1][3].

1
Coordination chemistry Flexible propyloxy linker supports tetradentate-like metal-binding geometry for Pd(II), Pt(II), and Ru(II) complex design
2
SAR scaffold Unsubstituted quinoline-pyrazine core for systematic substituent benchmarking in P2X7R and leukemia cell-model studies
3
Pathway probe Structurally encompassed within cholesterol biosynthesis activator chemotype; supports HMGCS1 upregulation pathway research

N-(3-(Quinolin-8-yloxy)propyl)pyrazine-2-carboxamide: Substitution Specificity


Within the quinoline-pyrazine-carboxamide structural family, small variations in linker architecture produce substantial differences in conformational flexibility, metal-binding stoichiometry, and physicochemical properties [1][2]. The target compound's propyloxy tether separates the quinoline and pyrazine-carboxamide pharmacophoric elements by a flexible six-bond linker (C8–O–CH₂–CH₂–CH₂–NH), whereas the closely related N-(quinolin-8-yl)pyrazine-2-carboxamide (QN523, CAS 878581-60-3) employs a rigid two-bond C–N linkage . This difference is not cosmetic: crystal structures of N-(quinolin-8-yl)pyrazine-2-carboxamide reveal a planar, tridentate N,N,O coordination pocket [3], while the propyloxy analog is predicted to adopt a more open, tetradentate-like binding geometry with distinct metal-ion selectivity [1]. Furthermore, the additional methylene units increase the compound's computed logP by approximately 0.6–1.0 log units relative to the unlinked congener, altering membrane permeability and protein-binding profiles [1][4]. These structural divergences mean that biological activity data from one subclass cannot be extrapolated to another, and procurement decisions that treat all quinoline-pyrazine-carboxamides as interchangeable risk selecting a compound with fundamentally different target engagement.

This compound
Propyloxy linker: 6 rotatable bonds, extended conformation, flexible metal-binding cleft
Analog QN523
Direct C–N bond: 3 rotatable bonds, rigid planar tridentate pocket (meridional geometry only)
This compound
5 HBA sites including ether oxygen; TPSA ~77 Ų; XLogP3 ~1.7
Analog QN523
4 HBA sites, no ether oxygen; lower TPSA; XLogP3 ~1.1–1.3; different solubility and permeability profile
Linker architecture alters metal-ion selectivity, logP, and HBA capacity. Biological data from direct-linked congeners may not transfer to the propyloxy analog; procurement decisions that treat all quinoline-pyrazine-carboxamides as interchangeable risk selecting a compound with fundamentally different target engagement.

N-(3-(Quinolin-8-yloxy)propyl)pyrazine-2-carboxamide: Quantitative Differentiation vs. Analogs


Propyloxy Tether vs. Direct C–N Bond: Conformational Flexibility and Coordination Geometry

The target compound's propyloxy linker increases the quinoline-to-carboxamide nitrogen distance from approximately 2.7 Å (in N-(quinolin-8-yl)pyrazine-2-carboxamide, QN523) to an estimated 6.5–7.5 Å (extended conformation), creating a larger and more flexible metal-binding cleft [1][2]. In QN523, crystallographic data confirm a rigid, planar tridentate N(quinoline),N(pyrazine),O(amide) coordination pocket that enforces meridional geometry in Cu(II) complexes [2]. The propyloxy spacer in the target compound disrupts this planarity, enabling facial or distorted coordination modes that may accommodate larger metal ions (e.g., Pd(II), Pt(II)) or permit simultaneous binding of ancillary ligands [1]. This difference is quantifiable: the number of rotatable bonds increases from 3 (QN523) to 6 (target compound), directly measured from the SMILES structure [1][3].

Rotatable bonds
Head-to-head
6 vs. 3 rotatable bonds
+100%
Conformational flexibility may shift metal-complex stability constants by 1–3 log K units
Computed from canonical SMILES; crystallographic data for target compound not yet reported
Coordination chemistry Tridentate ligand design Metal complex geometry

XLogP3 Lipophilicity: Ether Oxygen Contribution

The target compound has a computed XLogP3 value of approximately 1.7 [1]. In contrast, the directly linked analog N-(quinolin-8-yl)pyrazine-2-carboxamide (QN523) has a lower computed logP of approximately 1.1–1.3 [2]. The ~0.4–0.6 log unit increase is attributable to the three additional methylene units in the propyloxy spacer, which add hydrophobic surface area without introducing hydrogen-bond donors [1]. This places the target compound closer to the optimal lipophilicity range (logP 1–3) for oral bioavailability per Lipinski's guidelines, while QN523 sits at the lower boundary [3].

XLogP3 lipophilicity
Head-to-head
XLogP3 1.7 vs. 1.1–1.3 (QN523)
Δ +0.4–0.6
Reported lipophilicity increase may support improved passive membrane permeability in cell-based assays
Computed XLogP3 algorithm; experimental logP not publicly available
Physicochemical profiling Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Capacity: Additional Ether Oxygen HBA Site

The target compound possesses five hydrogen-bond acceptor (HBA) atoms (two pyrazine nitrogens, quinoline nitrogen, amide carbonyl oxygen, and the ether oxygen in the propyloxy linker) compared to four HBAs in N-(quinolin-8-yl)pyrazine-2-carboxamide, which lacks the ether oxygen [1][2]. This additional HBA site, located in the flexible linker region, can engage solvent or protein residues without competing with the primary metal-coordination donors. DFT calculations on the related N-(quinolin-8-yl)pyrazine-2-carboxamide system localize chemically active sites on oxygen and nitrogen atoms [3]; the ether oxygen in the target compound adds a fifth active site with distinct electrostatic potential.

H-bond acceptor count
Head-to-head
5 HBA (target) vs. 4 HBA (QN523)
+25%
Extra ether oxygen may modulate solubility and off-target binding; TPSA 77 Ų reflects increased polarity
TPSA corroborates HBA increase; DFT electrostatic potential data available for QN523 only
Molecular recognition Hydrogen bonding Target engagement

Class-Level Cytotoxicity: Antileukemic Potential and P2X7R Antagonism

While direct cytotoxicity data for the target compound are not published, two independent studies on closely related quinoline-pyrazine carboxamide derivatives provide class-level benchmarks. Piludiya et al. (2024) reported that 3,4,5-trimethoxy and chloro-substituted quinoline-pyrazine carboxamides (Ugi adducts) showed comparable potency against leukemia cell lines in MTT assays [1]. Separately, quinoline-carboxamide derivatives evaluated as P2X7R antagonists demonstrated selective Ca²⁺ mobilization inhibition with IC₅₀ values as low as 0.457 µM (compound 1e) against h-P2X7R-MCF-7 cells, while remaining inactive at h-P2X4R, h-P2X2R, r-P2Y6R, h-P2Y2R, and t-P2Y1R up to 100 µM [2]. Anti-proliferative effects at 10 µM ranged from 11% to 70% inhibition relative to Bz-ATP control [2]. The target compound, as an unsubstituted propyloxy-linked member of this class, serves as a reference scaffold for delineating the contribution of the flexible linker to these activity profiles.

Class-level cytotoxicity
Class-level
P2X7R IC₅₀ 0.457–0.890 µM (analogs); antileukemic activity reported
Reported analog data supports cell-model endpoint review; target compound serves as unsubstituted baseline for SAR
Direct data for this compound not published; class-level inference only
Anticancer activity Leukemia P2X7 receptor Cytotoxicity

Cholesterol Biosynthesis Activation: Distinct Mechanism from Cytotoxic Chemotypes

Patent WO-2020132459-A1 (University of Michigan) discloses that quinolinyl-pyrazine-carboxamide compounds function as activators of the cholesterol biosynthesis pathway within cancer cells and immune cells, upregulating HMGCS1 protein expression [1]. This mechanism is pharmacologically distinct from the direct cytotoxicity or P2X7R antagonism reported for other quinoline-pyrazine carboxamide subsets. The patent encompasses compounds with diverse linker architectures, including those with alkoxy, cyclopropyl, and aminoalkyl tethers analogous to the propyloxy spacer in the target compound [1]. The target compound's flexibility and additional HBA may influence the extent of HMGCS1 upregulation relative to rigid analogs, though quantitative comparative efficacy data across linker variants are not publicly disclosed in the patent.

HMGCS1 activation
Patent evidence
Cholesterol biosynthesis pathway activation via HMGCS1 upregulation (WO-2020132459-A1)
Supports pathway-response study context; flexible linker may influence HMGCS1 activation relative to rigid analogs
Quantitative fold-change for this specific compound not publicly disclosed
Cholesterol biosynthesis HMGCS1 upregulation Cancer immunotherapy Phenotypic screening

N-(3-(Quinolin-8-yloxy)propyl)pyrazine-2-carboxamide: Application Scenarios


Flexible Tridentate/Tetradentate Ligand for Coordination Chemistry and Metallodrug Design

The propyloxy spacer creates a larger and more flexible metal-binding pocket compared to the rigid N-(quinolin-8-yl)pyrazine-2-carboxamide scaffold, enabling the accommodation of larger transition metal ions (Pd(II), Pt(II), Ru(II)) and the exploration of facial vs. meridional coordination geometries [1]. The five HBA sites (including the ether oxygen) provide an additional coordination or hydrogen-bonding anchor point, making this compound a versatile building block for synthesizing metal complexes with tunable DNA-binding affinity and cytotoxicity [1][2]. Researchers designing metallodrug candidates can use this compound to systematically vary linker length and flexibility while maintaining the quinoline-pyrazine pharmacophore, as demonstrated in carboxamide palladium(II) complex studies where linker architecture significantly modulated in vitro cytotoxicity (e.g., Pd complexes with IC₅₀ values of 11.2 µM vs. inactive for different linker designs) [2].

Unsubstituted Core for SAR Studies Targeting P2X7R and Leukemia

As an unsubstituted parent compound with a flexible linker, the target serves as an ideal baseline for SAR campaigns. Published P2X7R antagonist data for related quinoline-carboxamides show IC₅₀ values ranging from 0.457 to 0.890 µM for substituted derivatives [3]. By procuring this unsubstituted scaffold, medicinal chemistry teams can systematically introduce substituents on the quinoline (e.g., –OCH₃, –Cl, –F) and pyrazine (e.g., –CH₃) rings and measure the ΔIC₅₀ relative to the parent, quantifying the contribution of each modification. Similarly, the Ugi adduct study demonstrated antileukemic potency for substituted quinoline-pyrazine carboxamides; the target compound provides the unadorned backbone against which these potency gains can be rigorously benchmarked [4].

Chemical Probe for Cholesterol Biosynthesis and HMGCS1 Upregulation

The University of Michigan patent (US 2022/0081412 A1) identifies quinolinyl-pyrazine-carboxamides as activators of cholesterol biosynthesis via HMGCS1 upregulation, a mechanism relevant to cancer immunotherapy [5]. The target compound, with its flexible propyloxy linker, is structurally representative of the alkoxy-tethered subset claimed in the patent. In screening cascades designed to identify immunomodulatory small molecules, this compound can serve as a tool compound to establish whether linker flexibility influences HMGCS1 activation potency, potentially differentiating it from rigid analogs that may exhibit different target engagement kinetics [5]. Procurement of this specific linker variant is essential for SAR studies that aim to optimize the cholesterol biosynthesis activation phenotype, which is mechanistically distinct from the direct apoptosis induction observed with QN523 [1].

XLogP3 Reference Standard for Permeability and Solubility Profiling

With a computed XLogP3 of 1.7 and TPSA of 77 Ų, the target compound occupies a favorable position in the drug-like chemical space (logP 1–3, TPSA <140 Ų) [1]. It can serve as a reference standard for calibrating computational ADMET models or as a passive-permeability benchmark in parallel artificial membrane permeability assays (PAMPA). Compared to the more polar N-(quinolin-8-yl)pyrazine-2-carboxamide (XLogP3 ≈ 1.1–1.3, TPSA ≈ 55–60 Ų) [6], the target compound's higher lipophilicity and larger polar surface area provide a distinct physicochemical profile. Compound library designers can use this scaffold to explore the permeability–solubility trade-off systematically, assessing how incremental increases in linker length affect cellular uptake while monitoring aqueous solubility.

Application
Selection Property
Validation Focus
Coordination chemistry and metallodrug design
Flexible propyloxy linker geometry
Metal-ion selectivity and complex stability constants
P2X7R and leukemia cell-model SAR studies
Unsubstituted quinoline-pyrazine core scaffold
Substituent-effect benchmarking against published analog IC₅₀ range
Cholesterol biosynthesis pathway research
HMGCS1 upregulation chemotype (patent-encompassed)
Linker-flexibility contribution to pathway activation potency
Physicochemical profiling reference
XLogP3 ~1.7 and TPSA ~77 Ų
Permeability and solubility correlation in cell-based screening
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